molecular formula C22H21ClFN3O3S B1683883 4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid CAS No. 1010085-13-8

4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid

Katalognummer: B1683883
CAS-Nummer: 1010085-13-8
Molekulargewicht: 461.9 g/mol
InChI-Schlüssel: LCVIRAZGMYMNNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

MK-5108 unterliegt verschiedenen Arten von chemischen Reaktionen, einschließlich der kompetitiven Hemmung der Aurora-A-Kinase durch Bindung an die ATP-Bindungsstelle. Diese Hemmung stört die normale Funktion der Aurora-A-Kinase, was zu einem Zellzyklusarrest und schließlich zum Zelltod in Krebszellen führt. Häufig verwendete Reagenzien in diesen Reaktionen sind ATP und Tetra-Kemptid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind phosphoryliertes Histon H3 und die Hemmung der Aurora-A-Autophosphorylierung .

Wissenschaftliche Forschungsanwendungen

MK-5108 hat bedeutende wissenschaftliche Forschungsanwendungen, insbesondere im Bereich der Krebstherapie. In präklinischen Studien mit verschiedenen Krebsarten, darunter Brust-, Gebärmutterhals-, Darm-, Eierstock- und Bauchspeicheldrüsenkrebs, zeigte es eine potente Antitumoraktivität . MK-5108 wird derzeit in klinischen Studien als Einzelsubstanz oder in Kombination mit bestehenden Taxan-Therapien wie Docetaxel getestet . Zusätzlich wird es in der Forschung verwendet, um die Rolle der Aurora-A-Kinase in der Mitose und ihr Potenzial als therapeutisches Ziel zu untersuchen .

Wirkmechanismus

MK-5108 übt seine Wirkung aus, indem es als kompetitiver Inhibitor der Aurora-A-Kinase wirkt. Es bindet an die ATP-Bindungstasche des Enzyms und verhindert so die Bindung von ATP. Diese Störung der ATP-Bindung führt zur Hemmung der Aurora-A-Kinaseaktivität, was zu einem Zellzyklusarrest in der G2-M-Phase und letztendlich zum Zelltod in Krebszellen führt. Die beteiligten molekularen Ziele umfassen die Aurora-A-Kinase und ihre Substrate, wie z. B. phosphoryliertes Histon H3 .

Biologische Aktivität

4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid, commonly referred to as MK-5108, is a synthetic small molecule recognized for its potential therapeutic applications, particularly in oncology. This compound acts as a selective inhibitor of Aurora-A kinase, an essential enzyme involved in cell cycle regulation. Its structural uniqueness and biological activity make it a subject of extensive research in cancer therapeutics.

Chemical Structure and Properties

The molecular formula of MK-5108 is C₁₈H₁₈ClF₁N₂O₂S, with a molecular weight of approximately 461.9 g/mol. The compound features a cyclohexane ring, a carboxylic acid group, and a thiazole-substituted aminopyridine moiety. These structural components contribute to its biological activity and selectivity.

Property Value
Molecular FormulaC₁₈H₁₈ClF₁N₂O₂S
Molecular Weight461.9 g/mol
IUPAC NameThis compound
CAS Number1010085-13-8

MK-5108 functions primarily as an Aurora-A kinase inhibitor. Aurora-A kinase is crucial for several mitotic processes including centrosome maturation and spindle assembly. By binding to the ATP-binding site of this kinase, MK-5108 disrupts its function, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism underpins its potential efficacy against various malignancies.

Antitumor Activity

Preclinical studies have demonstrated that MK-5108 exhibits significant antitumor activity across multiple cancer types, including:

  • Breast Cancer
  • Cervical Cancer
  • Colorectal Cancer
  • Ovarian Cancer
  • Pancreatic Cancer

In vitro assays have shown that MK-5108 effectively inhibits tumor growth in various cancer cell lines. For instance, studies reported IC50 values indicating the concentration required to inhibit cell growth by 50%, which highlights its potency.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that MK-5108's unique combination of functional groups may confer superior selectivity against specific kinases compared to other Aurora kinase inhibitors.

Compound Name Structural Features Biological Activity
MK-5108Phenoxy group + Thiazole-pyridine structurePotent antitumor activity across multiple cancer types
GSK1070916Similar thiazole-pyridine structureInhibits Aurora kinases with potential anticancer effects
AZD1152-HQPARelated to Aurora kinase inhibitionHigh efficacy in preclinical cancer models

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of MK-5108 in xenograft models. For example, oral administration at doses of 100 mg/kg resulted in significant tumor regression in murine models of breast and ovarian cancer. These findings suggest that MK-5108 not only inhibits tumor growth but may also enhance survival rates in treated subjects.

Notable Research Outcomes

  • Inhibition of Tumor Growth : In xenograft studies using human tumor cell lines, MK-5108 led to a reduction in tumor volume.
  • Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with MK-5108 resulted in an accumulation of cells in the G2/M phase, confirming its role as a cell cycle inhibitor.
  • Induction of Apoptosis : Western blot analysis showed increased levels of pro-apoptotic markers following treatment with MK-5108.

Eigenschaften

IUPAC Name

4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O3S/c23-16-4-2-5-17(19(16)24)30-15-7-9-22(10-8-15,20(28)29)13-14-3-1-6-18(26-14)27-21-25-11-12-31-21/h1-6,11-12,15H,7-10,13H2,(H,28,29)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVIRAZGMYMNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1OC2=C(C(=CC=C2)Cl)F)(CC3=NC(=CC=C3)NC4=NC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026054
Record name MK-5108
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010085-13-8
Record name MK-5108
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010085138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-5108
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12556
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MK-5108
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-5108
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8J407531S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid
Reactant of Route 6
4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.